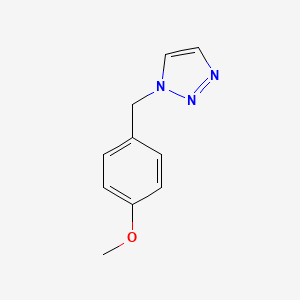

1-(4-Methoxybenzyl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methyl]triazole |

InChI |

InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)8-13-7-6-11-12-13/h2-7H,8H2,1H3 |

InChI Key |

WPJFJXLIGARIRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Methoxybenzyl 1h 1,2,3 Triazole and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This reaction, a cornerstone of "click chemistry," involves the reaction of an organic azide (B81097) with a terminal alkyne, facilitated by a copper(I) catalyst. evitachem.combeilstein-journals.org The catalyst dramatically accelerates the reaction rate and ensures high regioselectivity. nih.govacs.org The synthesis of compounds like 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole is a typical application of this method, reacting 1-(azidomethyl)-4-methoxybenzene (B1278375) with phenylacetylene (B144264) in the presence of a copper(I) source. evitachem.combeilstein-journals.org

Regioselective Synthesis of 1,4-Disubstituted Triazoles

A key advantage of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the formation of only the 1,4-isomer. nih.govacs.org This high degree of control is crucial in various fields, including medicinal chemistry, where the specific substitution pattern of the triazole ring dictates its biological activity and function as a stable replacement for the amide bond. nih.govacs.org Various copper(I) sources can be used, often generated in situ from a copper(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. bohrium.comacs.org

Ligand-Accelerated CuAAC Protocols (e.g., (1-(4-Methoxybenzyl)-1H-1,2,3-Triazol-4-yl)Methanol (MBHTM) as a ligand)

To enhance the efficiency and rate of CuAAC reactions, various ligands are employed to stabilize the copper(I) catalytic species and prevent oxidation. acs.org Notably, 1,2,3-triazoles themselves have been developed as highly effective ligands. A prime example is (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol (MBHTM) , a ligand that is itself synthesized via a click reaction. fao.orgjocpr.com The use of MBHTM has been shown to dramatically accelerate the rate of CuAAC, even at low catalyst loadings. fao.orgjocpr.com This "click" ligand for "click" chemistry has proven to be cost-effective, stable, and tunable, promoting the synthesis of diverse 1,4-disubstituted 1,2,3-triazoles in high to excellent yields under mild conditions. fao.orgjocpr.comdntb.gov.ua Research has demonstrated that with MBHTM, reactions can achieve high yields in significantly shorter times compared to ligand-free systems. jocpr.com

Below is a data table comparing the efficiency of a model CuAAC reaction with and without the MBHTM ligand.

| Entry | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | None | 1.0 | 6 | 36 |

| 2 | MBHTM | 1.1 | 6 | 96 |

This table is generated based on data reported for a model reaction between an azide and an alkyne to demonstrate the accelerating effect of the MBHTM ligand. jocpr.com

Green Chemistry Aspects in CuAAC for Triazole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign CuAAC protocols. nih.gov A major focus has been the replacement of traditional organic solvents with greener alternatives. consensus.app Water is a highly effective medium for CuAAC, often accelerating the reaction. bohrium.comconsensus.app Other green solvents such as glycerol (B35011) and polyethylene (B3416737) glycol (PEG) have also been successfully employed. jocpr.comconsensus.app

The use of the MBHTM ligand has been integrated into these green protocols. jocpr.com A notable example is its application in a PEG-H₂O solvent system, which combines the benefits of ligand acceleration with an environmentally friendly reaction medium. jocpr.com This approach not only provides high yields and short reaction times but also aligns with the goals of sustainable chemistry by using non-toxic, recyclable solvents. jocpr.comconsensus.app Further advancements include the use of biomass-derived solvents like Cyrene™, which has been shown to be an effective medium for one-pot CuAAC reactions. beilstein-journals.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioselectivity

While CuAAC is the standard for 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-disubstituted isomers requires a different catalytic system. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method that selectively yields 1,5-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net This reaction typically employs ruthenium(II) complexes, such as CpRuCl(COD) or CpRuCl(PPh₃)₂, as catalysts. researchgate.netnih.gov

The mechanism of RuAAC differs significantly from CuAAC. It is believed to proceed through the formation of a six-membered ruthenacycle intermediate, which directs the regiochemical outcome. researchgate.netnih.gov An important feature of the RuAAC is its tolerance for both terminal and internal alkynes, allowing for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles as well. acs.orgnih.gov The reaction is highly regioselective for terminal alkynes, providing a reliable route to the 1,5-isomers that are difficult to access otherwise. nih.gov

The table below summarizes the regioselective outcomes of catalyzed azide-alkyne cycloadditions.

| Catalyst | Predominant Product | Alkyne Substrate |

| Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | Terminal |

| Ruthenium(II) | 1,5-Disubstituted 1,2,3-Triazole | Terminal |

| Ruthenium(II) | 1,4,5-Trisubstituted 1,2,3-Triazole | Internal |

Metal-Free Approaches to 1,2,3-Triazole Synthesis, including 1,5-Disubstituted Variants

To circumvent the use of metal catalysts, which can be a concern in certain biological and materials applications due to potential toxicity or contamination, several metal-free approaches for synthesizing 1,2,3-triazoles have been developed. researchgate.netacs.orgnih.gov These methods are particularly valuable for accessing 1,5-disubstituted triazoles. researchgate.netnih.gov

One effective strategy involves the reaction of aryl azides and terminal alkynes in dimethyl sulfoxide (B87167) (DMSO) using a catalytic amount of a base, such as tetraalkylammonium hydroxide. nih.gov The high acidity of aryl acetylenes in DMSO allows for the formation of a reactive acetylide anion, which attacks the terminal nitrogen of the azide. nih.gov This is followed by cyclization to exclusively form the 1,5-disubstituted triazole. nih.gov Other metal-free methods include organocatalyzed [3+2] cycloaddition reactions and base-promoted syntheses that proceed through a C-C bond cleavage process on a fully substituted triazole intermediate. researchgate.net

Multi-Component Reaction Strategies for Functionalized Triazoles

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a final product, offer a highly efficient route to complex and densely functionalized 1,2,3-triazoles. nih.govorientjchem.org These strategies are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

Several MCRs have been designed to produce 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov For example, a one-pot reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide can generate triazoles with a carboxylic ester group. nih.gov Another approach involves a domino three-component reaction of aldehydes, amines, and α-diazo-β-ketosulfones. nih.gov These methods often proceed through the in situ formation of intermediates like enamines or chalcones, which then undergo cycloaddition. nih.govresearchgate.net MCRs that combine with an intramolecular azide-alkyne cycloaddition step have also been developed to create complex, fused heterocyclic systems containing a triazole ring. nih.gov

Synthesis of Specific Derivatives

The versatility of the 1,2,3-triazole core, functionalized with a 4-methoxybenzyl group, allows for the synthesis of a wide array of derivatives with potential applications in various fields of chemical research. The following subsections detail the synthetic methodologies for producing specific and functionalized 1-(4-methoxybenzyl)-1H-1,2,3-triazole derivatives. These methods often employ click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,4-disubstituted products and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-disubstituted isomers, followed by functional group transformations.

Synthesis of this compound-4-carbaldehyde

This compound-4-carbaldehyde is a key intermediate that can be used to introduce further complexity into the triazole structure. A common and effective method for its synthesis involves the oxidation of the corresponding primary alcohol, (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol. Various oxidizing agents can be employed for this transformation.

One established method utilizes manganese dioxide (MnO₂) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃). The reaction typically proceeds at room temperature and offers a straightforward route to the desired aldehyde with good yields. The heterogeneity of the reaction requires efficient stirring, and the product is isolated after filtration of the manganese salts and removal of the solvent.

Another approach involves the use of 2-iodoxybenzoic acid (IBX) in a solvent like dimethyl sulfoxide (DMSO). This reagent is known for its mild and selective oxidation of primary alcohols to aldehydes. The reaction is typically carried out at room temperature, and the product can be isolated after a simple work-up procedure.

The table below summarizes a typical oxidation reaction to form the target aldehyde.

| Reactant | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield |

| (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature | 12-24 hours | High |

| (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol | 2-Iodoxybenzoic Acid (IBX) | Dimethyl Sulfoxide (DMSO) | Room Temperature | 2-4 hours | Good to High |

Synthesis of (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol

The synthesis of (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol is foundational for the preparation of other derivatives, such as the corresponding aldehyde or carboxylic acid. This alcohol is typically synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 4-methoxybenzyl azide and propargyl alcohol.

This "click" reaction is known for its high efficiency, mild reaction conditions, and high yields. The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent, typically sodium ascorbate. The reaction is commonly performed in a mixture of solvents like polyethylene glycol (PEG) and water, which is considered an environmentally benign medium. jocpr.com

The reaction proceeds smoothly at room temperature, and the desired product can be isolated and purified using standard techniques like column chromatography. The use of a PEG-water solvent system often allows for a dramatic rate enhancement of the CuAAC reaction at low catalyst loading. jocpr.com

Below is a table detailing a representative synthetic protocol.

| Azide | Alkyne | Catalyst System | Solvent | Temperature | Yield |

| 4-Methoxybenzyl azide | Propargyl alcohol | CuSO₄·5H₂O / Sodium Ascorbate | PEG-H₂O (1:3) | Room Temperature | High to Excellent jocpr.com |

Synthesis of 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole

1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole is a classic example of a 1,4-disubstituted triazole synthesized via the CuAAC reaction. This reaction involves the 1,3-dipolar cycloaddition of 4-methoxybenzyl azide with phenylacetylene.

A green and sustainable approach for this synthesis utilizes a visible-light-promoted reduction of a copper(II) salt, such as copper(II) chloride (CuCl₂), in the presence of an organic dye like Eosin Y. rsc.org This reaction can be performed in water under a non-inert atmosphere with low catalyst loading and without the need for additional additives. rsc.org The in situ generation of the active Cu(I) catalyst via photochemical reduction provides an efficient and environmentally friendly pathway to the desired product.

Alternatively, more traditional CuAAC conditions, such as using a Cu(I) source like copper(I) iodide (CuI) in a suitable organic solvent, are also highly effective. One-pot procedures where the azide is generated in situ from 4-methoxybenzyl bromide and sodium azide, followed by the addition of phenylacetylene and a copper catalyst, have also been developed. beilstein-journals.org

The following table outlines a visible-light-promoted CuAAC synthesis.

| Azide | Alkyne | Catalyst System | Solvent | Conditions | Yield |

| 4-Methoxybenzyl azide | Phenylacetylene | CuCl₂ / Eosin Y | Water | Green LED (530 nm) irradiation | Good rsc.org |

Synthesis of 1-(4-methoxybenzyl)-5-(aryl)-1H-1,2,3-triazoles

The synthesis of 1,5-disubstituted 1,2,3-triazoles, such as 1-(4-methoxybenzyl)-5-(aryl)-1H-1,2,3-triazoles, necessitates a different catalytic system to control the regioselectivity of the azide-alkyne cycloaddition. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for selectively affording the 1,5-isomer. mtak.hunih.gov

A typical RuAAC procedure involves the reaction of an organic azide, in this case, 4-methoxybenzyl azide, with a terminal alkyne (an arylacetylene) in the presence of a ruthenium(II) catalyst. nih.gov Commonly used catalysts include complexes containing a [CpRuCl] unit (where Cp is pentamethylcyclopentadienyl), such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)]. thieme-connect.de These reactions are typically carried out in non-protic solvents like toluene, benzene (B151609), or 1,2-dichloroethane (B1671644) (DCE) at temperatures ranging from room temperature to reflux. mtak.hunih.govthieme-connect.de

The RuAAC reaction is known for its high regioselectivity and tolerance of a wide range of functional groups on both the azide and the alkyne, making it a powerful tool for the synthesis of complex 1,5-disubstituted triazoles.

A representative RuAAC reaction is summarized in the table below.

| Azide | Alkyne | Catalyst | Solvent | Temperature | Yield |

| 4-Methoxybenzyl azide | Arylacetylene | [Cp*RuCl(cod)] | 1,2-Dichloroethane (DCE) | 45 °C to reflux | High nih.gov |

Reactivity and Mechanistic Studies of 1 4 Methoxybenzyl 1h 1,2,3 Triazole Systems

Chemical Transformations of the 1,2,3-Triazole Core

The 1H-1,2,3-triazole ring is an aromatic heterocyclic system characterized by significant thermodynamic stability. This stability is attributed to its aromatic sextet, which makes the core resistant to many common chemical transformations that would lead to ring-opening or rearrangement. For N-1 substituted triazoles, such as 1-(4-methoxybenzyl)-1H-1,2,3-triazole, the triazole ring generally remains intact under a wide range of reaction conditions, including those used to modify its substituents.

While denitrogenative transformations and ring cleavage reactions are known for certain 1,2,3-triazole derivatives, these reactions are more characteristic of N-unsubstituted (NH-1,2,3-triazoles) or specifically activated triazoles. researchgate.net For this compound, the primary focus of reactivity studies has been on the modification of its peripheral groups rather than the disruption of the stable heterocyclic core.

Reactions at the Methoxybenzyl Substituent

The 4-methoxybenzyl (PMB) group is frequently employed in heterocyclic chemistry as a versatile N-protecting group, and its application to the 1,2,3-triazole system is a key aspect of its reactivity. clockss.org The primary reaction involving this substituent is its cleavage to yield the corresponding N-unsubstituted 1H-1,2,3-triazole. This deprotection is valuable for synthesizing a range of N-H triazole compounds that may be difficult to access directly.

The removal of the 4-methoxybenzyl group is typically achieved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) can effectively cleave the nitrogen-benzyl bond. rsc.org The electron-donating nature of the methoxy (B1213986) group on the benzyl (B1604629) ring facilitates this cleavage by stabilizing the resulting carbocation. This reaction underscores the utility of the 4-methoxybenzyl group as a removable handle in multistep syntheses. clockss.orgresearchgate.net

| Reaction Type | Reagent | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Deprotection | Trifluoroacetic Acid (TFA) | 65 °C | N-unsubstituted 1,2,3-triazole | rsc.org |

This table showcases a key reaction involving the 4-methoxybenzyl substituent, highlighting its role as a protecting group.

Introduction and Modification of Functional Groups on the Triazole Ring

A significant area of research for this compound involves the introduction and subsequent modification of functional groups at the C4 and C5 positions of the triazole ring. These modifications are crucial for developing new derivatives with tailored chemical and biological properties. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often used to form the triazole ring, allows for the pre-installation of a functional group at the C4 position if a correspondingly substituted alkyne is used. nih.govnih.gov

Research has demonstrated the synthesis of various functionalized derivatives. For instance, Ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has been prepared, showcasing the introduction of both hydroxyl and carboxylate groups onto the triazole core. rsc.org Further modifications are also possible, such as the conversion of a carboxylate group into a carbohydrazide, which can then be reacted with aldehydes to form more complex structures. mdpi.com While direct carbaldehyde formation or dithiolation on the parent this compound is not extensively documented, derivatives containing these functionalities on attached substituents have been synthesized. researchgate.net

| Derivative | Functional Group(s) Introduced | Position(s) | Reference(s) |

|---|---|---|---|

| Ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate | -COOEt, -OH | C4, C5 | rsc.org |

| (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | -CONH-N=CH-R, -CH₃ | C4, C5 | mdpi.com |

| (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl-3,6-anhydro-5-O-benzoyl-β-D-glucofuranoside | -CH₂-O-Sugar | C4 | acs.org |

| 5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | -CONH-R, -NH₂ | C4, C5 | evitachem.com |

This table provides examples of functional groups that have been successfully introduced onto the this compound scaffold.

Ligand Behavior and Coordination Chemistry in Catalytic Cycles

The 1H-1,2,3-triazole ring possesses multiple nitrogen atoms that can act as coordination sites for metal ions. researchgate.net This structural feature makes this compound and its derivatives potential ligands in coordination chemistry and catalysis. The nitrogen atoms can chelate with various metals, leading to the formation of stable metal complexes. uobaghdad.edu.iq

The ability of 1,2,3-triazoles to coordinate with metals is also the basis for their use as corrosion inhibitors, where they form a protective layer on metal surfaces by binding to them. mdpi.com Although specific catalytic cycles involving this compound as a ligand are not extensively detailed in the literature, its inherent structural properties suggest its potential for such applications. The triazole moiety can serve as a versatile building block for designing more complex ligands for use in homogeneous or heterogeneous catalysis. researchgate.net The synthesis of rhodium, platinum, and gold complexes with ligands derived from 1,2,3-triazoles demonstrates the capacity of this heterocyclic system to participate in coordination chemistry. uobaghdad.edu.iq

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Methoxybenzyl 1h 1,2,3 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2,3-triazole derivatives, providing unambiguous information about the molecular framework through the analysis of ¹H and ¹³C chemical shifts, spin-spin coupling, and 2D correlation spectra.

The ¹H NMR spectrum provides detailed information on the electronic environment of protons. For instance, in 1-(4-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole, the singlet corresponding to the C5 proton of the triazole ring typically appears around δ 7.62 ppm. The benzylic protons (CH₂) of the 4-methoxybenzyl group are observed as a characteristic singlet at approximately δ 5.51 ppm. The protons of the methoxy (B1213986) group (OCH₃) resonate as a singlet further upfield, around δ 3.82 ppm. Aromatic protons from both the 4-methoxyphenyl (B3050149) and the phenyl rings appear in the downfield region of δ 6.91-7.79 ppm, with their multiplicity and coupling constants revealing their substitution patterns.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the triazole ring in derivatives like 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole show signals in the δ 118-148 ppm range. The benzylic carbon is typically found around δ 54.1 ppm, while the methoxy carbon appears at approximately δ 55.2 ppm. The carbon of the triazole ring substituted by a hydrogen (C5) is observed near δ 118.7 ppm, whereas the substituted carbon (C4) is further downfield. The chemical shifts for carbons in the aryl rings appear in the δ 114-160 ppm region.

The regiochemistry of 1,4-disubstituted triazoles, synthesized via [3+2] cycloaddition reactions, can be definitively confirmed using 1D and 2D NMR techniques, which help in the complete spectral assignment of the synthesized molecules.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole | 7.79 (d, 2H), 7.62 (s, 1H, triazole-H), 7.40 (t, 2H), 7.31-7.33 (m, 3H), 6.91 (d, 2H), 5.51 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃) | 147.8, 140.0, 130.7, 129.1, 128.8, 128.6, 128.2, 126.6, 125.7, 118.5, 60.3, 21.4 | |

| 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 7.70-7.74 (m, 2H), 7.58 (s, 1H, triazole-H), 7.37-7.39 (m, 3H), 7.30-7.32 (m, 2H), 6.92-6.94 (m, 2H), 5.57 (s, 2H, CH₂), 3.83 (s, 3H, OCH₃) | 159.2, 148.0, 134.7, 129.0, 128.6, 128.0, 126.9, 123.2, 118.7, 114.1, 55.2, 54.1 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound derivatives. The analysis of vibrational frequencies provides a molecular fingerprint, confirming the presence of the triazole core and its substituents.

The IR spectra of these compounds exhibit several characteristic absorption bands. The C-H stretching vibrations of the aromatic rings and the triazole ring are typically observed in the 3000–3150 cm⁻¹ region. Asymmetrical and symmetrical stretching vibrations for aliphatic C-H groups, such as the methoxy and benzyl (B1604629) CH₂, are found between 2840 and 3000 cm⁻¹.

The vibrations of the 1,2,3-triazole ring itself are complex and can be difficult to assign precisely as they involve coupled N=N, N-N, C-N, and C=C stretching and bending modes. Generally, N=N stretching bands are observed around 1300 cm⁻¹. In a detailed study of a complex 1-(4-methoxyphenyl)-1H-1,2,3-triazole derivative, N=N stretching modes were experimentally observed at 1346, 1311, and 1279 cm⁻¹. The C=C stretching vibrations within the aromatic rings are found in the 1450–1620 cm⁻¹ range. The prominent C-O stretching of the methoxy group gives rise to strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support experimental assignments, providing a detailed understanding of the vibrational modes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic & Triazole) | 3000 - 3150 | Ar-H, Triazole C-H |

| C-H Stretch (Aliphatic) | 2840 - 3000 | -CH₂, -OCH₃ |

| C=C Stretch (Aromatic) | 1450 - 1620 | Aromatic Ring |

| N=N Stretch | ~1300 - 1350 | Triazole Ring |

| C-O Stretch (Asymmetric) | ~1250 | Ar-O-CH₃ |

| C-O Stretch (Symmetric) | ~1030 | Ar-O-CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound derivatives, as it provides the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition and molecular formula of the synthesized compound.

In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often observed. For example, the HRMS (ESI-TOF) analysis of 1-benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole showed an [M+H]⁺ peak with a measured m/z of 278.1567, which corresponds closely to the calculated value of 278.1562 for C₁₈H₂₀N₃⁺.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron impact (EI) or other ionization methods, the molecular ion undergoes characteristic fragmentation. A common fragmentation pathway for benzyl-substituted triazoles is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. For 1-(4-methoxybenzyl) derivatives, a characteristic fragment corresponding to the 4-methoxybenzyl cation (CH₃OC₆H₄CH₂⁺) would be expected at m/z 121. Another typical fragmentation involves the loss of a stable N₂ molecule (28 Da) from the triazole ring.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for molecules that can be grown as suitable single crystals. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles in the solid state, confirming the molecular connectivity and stereochemistry.

For derivatives containing the 4-methoxyphenyl group attached to a 1,2,3-triazole ring, such as 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, the analysis reveals key structural features. The triazole ring is essentially planar, and it forms specific dihedral angles with the attached aromatic rings. In the aforementioned structure, the triazole ring forms a dihedral angle of 21.81 (9)° with the methoxy-substituted benzene (B151609) ring. The dihedral angle between the two benzene rings is 51.53 (7)°.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | |

| Formula | C₁₅H₁₂FN₃O | |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| Dihedral Angle (Triazole / Methoxy-benzene) | 21.81 (9)° | |

| Dihedral Angle (Benzene / Benzene) | 51.53 (7)° | |

| Key Interaction | π–π stacking between triazole rings |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Properties

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum is characteristic of the conjugated π-systems present in the molecule. For this compound derivatives, the aromatic rings and the triazole heterocycle constitute the primary chromophores.

The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is dominated by a π → π* transition at approximately 205 nm. In substituted derivatives, the absorption maxima (λ_max) are influenced by the nature and position of the substituents and the solvent polarity. In a study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, UV spectra were measured in various solvents. The experimental results showed absorption bands that were analyzed with the support of time-dependent density functional theory (TD-DFT) calculations, which help in assigning the observed bands to specific electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These transitions are typically of the π → π* and n → π* type, originating from the conjugated systems of the aromatic and triazole rings.

Computational and Theoretical Investigations of 1 4 Methoxybenzyl 1h 1,2,3 Triazole Systems

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of 1,2,3-triazole systems. mdpi.comejosat.com.tr Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to compute structural parameters, vibrational frequencies, and electronic energies. mdpi.comepstem.net These calculations confirm that the 1,2,3-triazole ring is planar, with bond lengths and angles that are consistent with experimental X-ray diffraction data for similar compounds. mdpi.comnih.gov Theoretical approaches have become increasingly popular for elucidating the molecular-level properties of such molecules, allowing their behavior to be predicted without the immediate need for experimental procedures. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structural confirmation. x-mol.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely employed to calculate theoretical ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov These computed values are often correlated with experimental data obtained in solvents like DMSO-d₆ to validate the proposed structure. mdpi.com For the 1,2,3-triazole ring itself, characteristic chemical shifts for the carbon atoms are predicted and can be compared directly to experimental findings. mdpi.com

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. epstem.net For the 1,2,3-triazole core, characteristic stretching modes such as νN=N and νN-N can be calculated and compared with experimental FTIR spectra. nih.gov These computational results help in the precise assignment of complex vibrational bands. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. mdpi.com These calculations can reveal how charge transfer occurs within the molecule and identify the nature of the electronic transitions (e.g., π → π*). mdpi.comx-mol.com

Table 1: Illustrative Example of Predicted vs. Experimental NMR Data for a 1-Aryl-1H-1,2,3-triazole System This table provides a representative comparison based on data for analogous structures.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Triazole C4 | 145.10 | 136.92 |

| Triazole C5 | 149.20 | 138.53 |

| Aromatic Protons | 7.02–8.32 | 7.10–7.60 |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.govbiointerfaceresearch.com

The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. nih.gov The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. In many triazole derivatives, the HOMO and LUMO are distributed across different parts of the molecule, indicating the potential for intramolecular charge transfer (ICT) upon electronic excitation. mdpi.comresearchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily polarized. irjweb.com This analysis, derived from DFT calculations, reveals that charge transfer is a key characteristic within these molecules. mdpi.comx-mol.com

Table 2: Representative Quantum Chemical Parameters for a Triazole Derivative Values are illustrative of typical findings from quantum chemical calculations on related heterocyclic systems.

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.231 | -6.28 |

| LUMO Energy | -0.087 | -2.37 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 1-(4-Methoxybenzyl)-1H-1,2,3-triazole, binds to the active site of a target protein. scispace.com This method is essential for rational drug design and for understanding the potential biological activity of a compound. nih.gov

Docking simulations calculate the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the ligand-target interaction. thesciencein.org A more negative score typically indicates a more favorable binding pose. The analysis also provides a detailed, three-dimensional view of the binding mode, elucidating the specific interactions that stabilize the complex. scispace.com These can include hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the protein's active site. nih.gov

Molecular docking is widely used to screen compounds for their potential to inhibit enzymes involved in various diseases.

Xanthine (B1682287) Oxidase (XO): Derivatives containing the this compound scaffold have been investigated as potential inhibitors of xanthine oxidase, an enzyme implicated in gout. thesciencein.orgthesciencein.org In one study, the compound (5-Bromothiophen-2-yl)(this compound-4-yl)methanone was docked into the active site of XO. thesciencein.orgresearchgate.net The results showed a strong binding affinity, suggesting its potential as an effective inhibitor. thesciencein.orgthesciencein.orgresearchgate.net

α-Amylase: This enzyme is a target for managing type 2 diabetes. While direct studies on the parent compound are limited, more complex derivatives incorporating a 1-(4-methoxyphenyl)-1H-1,2,3-triazole moiety have been computationally evaluated for their α-amylase inhibitory potential. nih.gov Docking studies of these related compounds have shown favorable binding interactions within the active site of α-amylase, highlighting the potential of the triazole scaffold in designing new anti-diabetic agents. nih.govresearchgate.net

Table 3: Molecular Docking Results for a this compound Derivative against Xanthine Oxidase

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|

In Silico Pharmacokinetic and Drug-Likeness Predictions (Computational Methodology and Theoretical Models)

Computational tools and web-based servers like SwissADME are used to calculate physicochemical properties and assess compliance with established drug-likeness guidelines, such as Lipinski's Rule of Five. mdpi.comtandfonline.com These models predict parameters including:

Molecular Weight (MW): Affects diffusion and transport.

LogP: An indicator of lipophilicity, which influences membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and target binding.

Topological Polar Surface Area (TPSA): Correlates with cell permeability.

These theoretical predictions help identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's pharmacokinetic profile. bohrium.com Studies on various 1,2,3-triazole derivatives have shown that they often possess acceptable drug-like properties, making them an attractive scaffold in medicinal chemistry. scispace.comtandfonline.com

Table 4: Predicted Drug-Likeness Parameters for a Representative Triazole System This table shows typical parameters evaluated in an in silico ADME study and their compliance with Lipinski's Rule of Five.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | < 500 g/mol | ≤ 500 |

| LogP | < 5 | ≤ 5 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

Investigation of Non-Linear Optical Properties

Computational studies utilizing methods such as Density Functional Theory (DFT) are pivotal in predicting and understanding the non-linear optical (NLO) properties of molecular systems. Such investigations are crucial for the development of new materials for optoelectronic applications. While extensive computational research has been conducted on the NLO properties of various 1,2,3-triazole derivatives, specific detailed findings and comprehensive data tables for the parent compound, this compound, are not extensively documented in dedicated studies.

However, research on closely related and more complex structures provides valuable insights into the potential NLO characteristics of this class of compounds. For instance, theoretical investigations have been performed on derivatives like (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. nih.govmdpi.com In such studies, quantum chemical computations are used to determine key NLO parameters. nih.govmdpi.com

The primary parameters calculated in these theoretical studies include:

Polarizability (α): The measure of how easily the electron cloud is distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity, which is responsible for effects like second-harmonic generation (SHG).

For a molecule to exhibit significant NLO response, it often requires a combination of an electron-donating group and an electron-accepting group, connected by a π-conjugated system, leading to intramolecular charge transfer. In the case of this compound, the 4-methoxybenzyl group can act as an electron donor, while the 1,2,3-triazole ring can function as part of the π-system.

Studies on other triazole derivatives have shown that their NLO properties can be influenced by factors such as the choice of solvent and the presence of other functional groups. nih.govmdpi.com For example, the calculated NLO parameters for (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide were compared against the reference material urea (B33335) to evaluate its potential for NLO applications. mdpi.com

While specific data tables for this compound are not available in the reviewed literature, a hypothetical representation based on typical computational NLO studies is presented below for illustrative purposes. The values would be determined using quantum chemical calculations (e.g., DFT with a specific basis set like 6-311++G(d,p)).

Table 1: Hypothetical Calculated NLO Properties of this compound in Gas Phase

| Parameter | Symbol | Value (a.u.) |

| Dipole Moment | µ | Value |

| Average Polarizability | <α> | Value |

| First Hyperpolarizability | β₀ | Value |

The investigation into the NLO properties of triazole derivatives is an active area of research, as these compounds are considered promising for the development of new materials with applications in optical technologies. nih.gov The presence of the electron-donating methoxy (B1213986) group and the aromatic systems in this compound suggests it may possess noteworthy NLO characteristics, though dedicated computational studies are required to quantify these properties definitively.

Advanced Applications and Research Frontiers

Application as Ligands in Organometallic Catalysis

The 1,2,3-triazole ring is an effective coordinating ligand for a variety of transition metals due to the presence of multiple nitrogen atoms. nih.govmdpi.com These heterocycles can act as N-donor ligands, and their derivatives, triazolylidenes, function as N-heterocyclic carbenes (NHCs), which are strong σ-donors. nih.gov This versatility allows for the fine-tuning of the electronic and steric properties of metal complexes, impacting their catalytic activity. dntb.gov.ua

While specific studies detailing 1-(4-methoxybenzyl)-1H-1,2,3-triazole in catalysis are emerging, the broader class of 1,4-disubstituted 1,2,3-triazoles has been successfully employed to facilitate and enhance a range of organic reactions. These ligands have been shown to stabilize catalytic species and improve reaction yields and selectivity. For instance, 4-phenyl-1,2,3-triazoles have been used as versatile cyclometalating ligands in iridium(III) complexes, which are important in photoredox catalysis. nih.gov The electronic properties imparted by the substituents on the triazole ring are crucial for tuning the performance of the resulting catalysts. The electron-donating nature of the 4-methoxybenzyl group in this compound can modulate the electron density at the metal center, thereby influencing the catalytic cycle of reactions such as cross-coupling, cycloadditions, and hydrogenations.

The development of novel catalytic systems hinges on the design of innovative ligands, and 1,2,3-triazoles are at the forefront of this research. nih.gov The modular synthesis of compounds like this compound via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction allows for the rapid generation of diverse ligand libraries. researchgate.net These ligands can be incorporated into various organometallic frameworks to create catalysts with tailored properties. Research has demonstrated the use of triazole-based ligands in forming complexes with metals such as copper, iridium, and chromium, leading to new catalytic systems for olefin polymerization and other transformations. nih.govbeilstein-journals.org The specific 4-methoxybenzyl substituent can offer hemilabile behavior, where the ether oxygen can reversibly coordinate to the metal center, potentially influencing catalyst stability and activity. beilstein-journals.org

Table 1: Examples of 1,2,3-Triazoles in Catalysis

| Triazole Ligand Type | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| 4-Phenyl-1,2,3-triazoles | Iridium(III) | Photoredox Catalysis | nih.gov |

| General "Click" 1,2,3-triazoles | Late Transition Metals (e.g., Pd, Ru) | Cross-coupling, Transfer hydrogenation | dntb.gov.ua |

| Triazole-based P,N-ligands | Chromium | Olefin Polymerization | beilstein-journals.org |

Building Blocks in Complex Organic Synthesis

The inherent stability and functionality of the 1,2,3-triazole ring make it an excellent scaffold in complex organic synthesis. researchgate.net this compound serves as a key intermediate for the elaboration of more complex molecular structures.

The triazole ring can be fused or linked to other heterocyclic systems to create novel hybrid architectures with unique properties. nih.gov The synthesis of such fused systems is an active area of research, with applications in medicinal chemistry and materials science. rsc.orgresearchgate.net For example, the this compound core can be functionalized at the 4-position and subsequently used in cyclization reactions to build triazolo-fused heterocycles like triazolopyridines or triazolopyrimidines. This approach allows for the combination of the desirable properties of the triazole ring, such as its ability to engage in hydrogen bonding and dipole-dipole interactions, with the functionalities of other heterocycles. researchgate.net

This compound is a valuable precursor for synthesizing a wide array of functionalized molecules. Its straightforward preparation allows for the introduction of various substituents, leading to compounds with diverse biological and physical properties. Research has shown its use in synthesizing molecules with potential applications as enzyme inhibitors and antileishmanial agents. thesciencein.orgnih.govmdpi.com For instance, it has been used as a starting material to synthesize (5-Bromothiophen-2-yl)(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanone, a compound that showed better activity against Xanthine (B1682287) Oxidase than the standard drug allopurinol (B61711) in molecular docking studies. thesciencein.org It has also been incorporated into methoxylated cinnamide structures to evaluate their activity against Leishmania braziliensis. nih.govmdpi.com

Table 2: Functionalized Molecules Derived from this compound

| Starting Material | Derived Compound Name | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|---|

| This compound | (5-Bromothiophen-2-yl)(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanone | Sharpless "click" approach followed by functionalization | Xanthine Oxidase Inhibition | thesciencein.org |

| This compound | N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)(4-methoxy)cinnamide | CuAAC reaction with corresponding azide (B81097) and alkyne precursors | Antileishmanial Activity | nih.govmdpi.com |

Investigations in Materials Science (e.g., fluorescent properties, polymers)

The unique electronic structure of the 1,2,3-triazole ring, characterized by a large dipole moment and aromaticity, makes it a compelling component for advanced materials. mdpi.com Derivatives of this compound are being investigated for their potential in creating novel polymers and fluorescent materials.

The incorporation of triazole units into polymer backbones can impart desirable properties such as thermal stability, altered solubility, and the ability to coordinate metal ions. mdpi.com The CuAAC reaction is a highly efficient polymerization method for monomers containing azide and alkyne groups, leading to the formation of polytriazoles. mdpi.comrsc.org The 4-methoxybenzyl substituent could enhance the solubility of such polymers in common organic solvents, facilitating their processing and application in areas like coatings, membranes, or as smart materials.

Furthermore, the triazole scaffold is a key component in the design of fluorescent molecules. nih.gov Conjugating the triazole ring with other aromatic systems can lead to compounds with interesting photophysical properties, including significant Stokes shifts and tunable emission spectra. nih.govias.ac.inmdpi.com Theoretical studies on related structures, such as (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, have been conducted to understand their electronic properties. mdpi.comresearchgate.net Calculations of the HOMO-LUMO energy gap using time-dependent density functional theory (TD-DFT) reveal that charge transfer occurs within these molecules, which is fundamental to their fluorescent behavior. mdpi.com The 4-methoxybenzyl group, as an electron-donating substituent, can influence the energy levels of the molecular orbitals and thus modulate the fluorescent properties of the resulting material. nih.gov

Mechanistic Insights from In Vitro Biological Activity Studies

The this compound scaffold has been the subject of extensive research to understand its interactions at a molecular level, leading to various biological activities. In vitro studies have been crucial in elucidating the mechanisms of action, particularly concerning enzyme inhibition, structure-activity relationships, and interactions with cellular components.

Enzyme Inhibition Mechanisms

Derivatives of this compound have been identified as potent inhibitors of several key enzymes. The nature of this inhibition often involves direct interaction with the enzyme's active site, leading to a modulation of its catalytic activity.

One significant area of investigation has been the inhibition of Xanthine Oxidase (XO). A derivative, (5-Bromothiophen-2-yl)(this compound-4-yl)methanone, demonstrated potent activity against XO, even when compared to the standard drug allopurinol. thesciencein.org Molecular docking studies support these findings, indicating that this class of compounds can fit favorably into the active site of XO, with a calculated binding energy of -7.59 kcal/mol for the aforementioned derivative. thesciencein.org

The 1,2,3-triazole core, often combined with a methoxyphenyl group, is also a key feature in inhibitors of other enzymes like butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease research. nih.gov Studies on related 1,2,4-triazole (B32235) derivatives have shown that the mechanism of inhibition can be both reversible and uncompetitive. For instance, a 1,2,4-triazole containing a 4-methoxybenzyl group was found to be a reversible and uncompetitive inhibitor of α-amylase. scielo.br The triazole ring is a critical pharmacophore in many enzyme inhibitors, capable of forming coordinate bonds with metal ions, such as the heme iron in cytochrome P450-dependent enzymes, which is a key mechanism for many antifungal triazole drugs. nih.gov This ability to interact with metallic centers or polar residues in enzyme active sites is a recurring theme in the inhibitory mechanism of triazole derivatives. nih.govisp.edu.pk

Furthermore, hybrid molecules incorporating the 1,2,3-triazole structure have shown selective inhibition of enzymes like cyclooxygenase-2 (COX-2), aromatase, and various protein kinases, highlighting the versatility of this scaffold in designing specific enzyme inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies in In Vitro Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activity. These studies systematically alter parts of the molecule—the triazole core, the 4-methoxybenzyl group, and substituents at the 4-position of the triazole ring—to map out the chemical features essential for activity.

For Xanthine Oxidase inhibitors, the presence of a ketone moiety attached to the triazole ring was found to be a critical factor for enhanced activity. thesciencein.org Triazole derivatives containing a ketone group were significantly more active than their ketone-free counterparts. thesciencein.org

In the context of butyrylcholinesterase (BChE) inhibition, SAR analysis of related 1,2,3-triazole-methoxyphenyl derivatives revealed that the nature of substituents on the benzyl (B1604629) ring plays a crucial role. nih.gov The introduction of electron-withdrawing groups, such as nitro (NO₂) or fluorine (F), led to a marked increase in inhibitory activity against BChE. nih.gov This suggests that the electronic properties of the substituents are key determinants of potency.

SAR studies on antifungal 1,2,4-triazole derivatives have also provided valuable insights that can be extrapolated to the 1,2,3-triazole series. nih.gov These studies have shown that multihalogenated indole (B1671886) derivatives of triazoles were more active against fungal strains like C. Albicans and A. fumigatus. nih.gov The specific substitution pattern on aromatic rings connected to the triazole core significantly impacts the molecule's lipophilicity and its ability to fit into the active site of target enzymes like lanosterol (B1674476) 14α-demethylase. nih.govontosight.ai The general consensus from various studies is that the biological activity of triazole derivatives can be finely tuned by modifying the substituents on the peripheral aromatic rings. tandfonline.comresearchgate.net

| Enzyme Target | Structural Moiety | Effect on Activity | Reference |

|---|---|---|---|

| Xanthine Oxidase | Ketone group on triazole | Increased inhibitory activity | thesciencein.org |

| Butyrylcholinesterase (BChE) | Electron-withdrawing groups (e.g., NO₂, F) | Increased inhibitory activity | nih.gov |

| Fungal Lanosterol 14α-demethylase | Multihalogenation of peripheral rings | Increased antifungal activity | nih.gov |

Molecular-Level Interactions with Cellular Components or Microorganisms (in vitro)

In vitro studies have provided a window into the molecular-level interactions between this compound derivatives and various biological targets, from enzymes to whole microorganisms. These interactions are often non-covalent and include hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Molecular docking simulations have been instrumental in visualizing these interactions. For the derivative (5-Bromothiophen-2-yl)(this compound-4-yl)methanone, docking studies with Xanthine Oxidase revealed favorable binding interactions within the enzyme's active site, corroborating the observed inhibitory activity. thesciencein.org Similarly, quantum computational studies on another derivative, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, used Hirshfeld surface analysis to map intermolecular contacts. mdpi.com This analysis showed that the most significant interactions involve hydrogen atoms, with H···H, C···H, N···H, and O···H contacts accounting for the majority of close contacts, highlighting the importance of hydrogen bonding and weaker C-H···π interactions in crystal packing and potentially in receptor binding. mdpi.com The 1,2,3-triazole ring itself is known to be capable of establishing hydrogen bonds, which can enhance solubility and improve interactions with biological targets. researchgate.net

Beyond enzyme inhibition, derivatives have been studied for their effects on microorganisms. A study on 1,2,3-triazole-containing cinnamides against the parasite Leishmania braziliensis revealed multiple modes of action at the cellular level. nih.gov A lead compound was shown to induce an increase in reactive oxygen species (ROS), cause depolarization of the mitochondrial membrane potential, and lead to disruption of the parasite's cell membrane. nih.gov This indicates that the compound interacts with multiple cellular components, leading to a cascade of events that result in parasite death.

Investigations into the antimicrobial properties of various 1,2,3-triazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi like C. albicans. researchgate.net The mechanism is often linked to the inhibition of essential enzymes, as seen with antifungal triazoles that target ergosterol (B1671047) biosynthesis. researchgate.net The molecular interactions underpinning this activity involve the triazole core and its substituents binding to the active site of microbial enzymes, disrupting their function and, consequently, microbial growth. researchgate.netresearchgate.net

| Derivative Class | Biological Target | Observed Molecular Interaction/Effect (in vitro) | Reference |

|---|---|---|---|

| This compound-4-yl)methanone | Xanthine Oxidase | Favorable binding energy (-7.59 kcal/mol) in active site | thesciencein.org |

| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide | Crystal Lattice / Receptor (modeled) | Major interactions are H···H, C···H, N···H, and O···H contacts | mdpi.com |

| 1,2,3-Triazole-containing cinnamides | Leishmania braziliensis | Increased ROS, mitochondrial depolarization, membrane disruption | nih.gov |

| General 1,2,3-Triazoles | Bacterial/Fungal Cells | Inhibition of essential enzymes, disruption of cell growth | researchgate.netresearchgate.net |

Conclusion and Outlook for Future Research

Summary of Key Research Advancements on 1-(4-Methoxybenzyl)-1H-1,2,3-triazole

Research on this compound and its derivatives has led to significant advancements, primarily centered on its synthesis and evaluation in biological systems. The core 1,2,3-triazole ring is typically synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective creation of 1,4-disubstituted triazoles. tandfonline.comnih.gov

Key research findings have highlighted its role as a scaffold in developing compounds with specific inhibitory activities. A notable advancement is the investigation of its derivatives as enzyme inhibitors. For instance, a derivative, (5-Bromothiophen-2-yl)(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanone, has demonstrated significant inhibitory activity against xanthine (B1682287) oxidase (XO), showing superior performance compared to the standard drug allopurinol (B61711) in preclinical studies. thesciencein.org This finding positions the this compound moiety as a promising framework for designing novel treatments for conditions associated with high uric acid levels, such as gout.

Furthermore, the this compound framework has been utilized as a building block in the synthesis of more complex bioactive molecules. Researchers have successfully incorporated it into glycoconjugates, such as (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl-3,6-anhydro-5-O-benzoyl-β-D-glucofuranoside. acs.org This demonstrates its utility as a stable linker or surrogate for amide bonds in the field of chemical biology, offering resistance to cleavage by hydrolysis or enzymes. acs.org The broader class of 1,2,3-triazoles, to which this compound belongs, has been extensively studied for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, suggesting a rich potential for the 1-(4-methoxybenzyl) substituted variant. tandfonline.commdpi.com

| Derivative Compound | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|

| (5-Bromothiophen-2-yl)(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanone | Xanthine Oxidase (XO) Inhibition | Showed better inhibitory activity than the standard drug allopurinol. | thesciencein.org |

| (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl-3,6-anhydro-5-O-benzoyl-β-D-glucofuranoside | Glycoconjugate Synthesis | Successfully synthesized, demonstrating the utility of the triazole as a stable structural unit. | acs.org |

Identified Gaps and Challenges in Current Research

Despite these advancements, the research landscape for this compound is still in its nascent stages, with several identifiable gaps and challenges.

Limited Scope of Biological Screening: While its derivative has shown promise as a xanthine oxidase inhibitor, the full biological profile of the parent compound and a wider library of its simple derivatives remains largely unexplored. Comprehensive screening against various other enzyme classes, receptors, and cell lines (e.g., cancer, microbial) is lacking. nih.gov

Structure-Activity Relationship (SAR) Studies: There is a notable absence of systematic SAR studies. Research has focused on specific derivatives, but a comprehensive investigation into how modifications to the methoxybenzyl or triazole rings affect biological activity has not been conducted. Understanding these relationships is crucial for optimizing potency and selectivity.

Mechanistic Studies: For the observed biological activities, such as xanthine oxidase inhibition, detailed mechanistic studies are required. thesciencein.org Elucidating the precise binding modes and molecular interactions through techniques like X-ray crystallography would provide critical insights for rational drug design.

Physicochemical and Pharmacokinetic Profiling: Data on the physicochemical properties (e.g., solubility, stability) and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, excretion) of this compound are scarce. This information is fundamental for assessing its potential as a drug candidate.

Prospective Avenues for Future Academic Exploration and Innovation

The existing gaps in research present numerous opportunities for future exploration and innovation. The versatility of the 1,2,3-triazole core suggests that this compound could be a valuable scaffold in several scientific domains. ijprajournal.comresearchgate.net

Medicinal Chemistry Expansion: A primary avenue for future research is the design and synthesis of a diverse library of derivatives. This could involve modifying the substituent on the benzyl (B1604629) ring or attaching various functional groups to the C4 position of the triazole. These new compounds should then undergo broad biological screening to identify novel therapeutic applications, including in areas where triazoles have historically shown promise, such as anticancer, antifungal, and antiviral therapies. nih.govchemmethod.com For example, creating hybrids with other pharmacologically active molecules, like oxadiazoles (B1248032) or coumarins, could lead to compounds with enhanced or novel activities. tandfonline.comnih.gov

Probing Biological Mechanisms: Future studies should focus on understanding the mechanism of action for any identified biological activities. Molecular docking and simulation studies, as demonstrated with other triazoles, can predict binding interactions and support experimental findings. thesciencein.org These computational approaches can guide the synthesis of next-generation compounds with improved target affinity.

Application in Materials Science: The 1,2,3-triazole ring is known for its utility in materials science, including its use in the development of polymers and corrosion inhibitors. tandfonline.com The properties of the 1-(4-methoxybenzyl) substituent could be leveraged to create novel materials with specific electronic or physical characteristics, an area that remains completely unexplored for this compound.

Development as a Chemical Probe: Given its straightforward synthesis, the this compound scaffold could be developed into chemical probes. By incorporating reporter tags (e.g., fluorescent dyes, biotin), these probes could be used to study biological systems and identify new protein targets, contributing to the broader field of chemical biology.

Table of Referenced Compounds

| Compound Name |

|---|

| This compound |

| (5-Bromothiophen-2-yl)(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanone |

| Allopurinol |

| (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl-3,6-anhydro-5-O-benzoyl-β-D-glucofuranoside |

Q & A

Basic: What are the standard synthetic routes for 1-(4-Methoxybenzyl)-1H-1,2,3-triazole, and what reaction conditions are critical for optimal yield?

The primary method involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust click chemistry approach. Key steps include:

- Substrate preparation : Use of 4-methoxybenzyl azide and terminal alkynes (e.g., propargyl derivatives).

- Catalyst system : CuSO₄·5H₂O with sodium ascorbate in a 1:1 THF/H₂O solvent mixture at 50–60°C for 12–16 hours .

- Critical factors :

Table 1 : Representative Yields Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuSO₄/NaAsc | THF/H₂O | 50 | 92 |

| CuI | DMSO | 80 | 78 |

Basic: How is the structural characterization of this compound performed using spectroscopic methods?

Characterization relies on NMR, FT-IR, and mass spectrometry :

- ¹H NMR (CDCl₃):

- ¹³C NMR : Methoxy carbon at δ 55.2, triazole carbons at δ 121.3–144.7 .

- FT-IR : C≡N stretch at 2100–2200 cm⁻¹ (alkyne precursor), triazole ring vibrations at 1450–1600 cm⁻¹ .

Advanced: How can reaction conditions be optimized to address contradictory reports on regioselectivity in triazole formation?

Regioselectivity (1,4- vs. 1,5-disubstituted products) depends on:

- Catalyst type : Cu(I) exclusively yields 1,4-products, while Ru or thermal conditions produce mixtures .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) may inadvertently promote side reactions, whereas aqueous/organic mixtures enhance selectivity .

- Substrate steric effects : Bulky alkynes reduce regiochemical ambiguity. Computational modeling (DFT) can predict preferred pathways .

Advanced: What computational approaches are used to predict the bioactivity of this compound derivatives?

- Molecular docking : Evaluates binding affinity to targets like xanthine oxidase (XO). Compound 9h (4-methoxybenzyl derivative) showed superior inhibition (IC₅₀ = 31.25 µM) compared to allopurinol .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial or anti-inflammatory activity .

Table 2 : Docking Scores of Selected Derivatives

| Compound | Target | Binding Energy (kcal/mol) |

|---|---|---|

| 9h | Xanthine oxidase | -9.2 |

| 9f | Xanthine oxidase | -8.7 |

Advanced: How does the 4-methoxybenzyl group influence physicochemical properties?

- Lipophilicity : The methoxy group increases logP by ~0.5 units, enhancing membrane permeability .

- Electron effects : The para-methoxy group stabilizes the triazole ring via resonance, altering reactivity in nucleophilic substitutions .

- Solubility : Methoxy derivatives show moderate aqueous solubility (0.5–1.2 mg/mL) in PBS buffer (pH 7.4) .

Basic: What are the common functionalization reactions of this compound?

- Esterification : React with acyl chlorides to form carboxylate derivatives (e.g., 4-carboxamide) .

- N-Alkylation : Use alkyl halides under basic conditions (K₂CO₃, DMF) to introduce substituents at N1 .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify the triazole core .

Advanced: What strategies mitigate byproduct formation during synthesis?

- Continuous-flow systems : Reduce reaction time from hours to minutes, minimizing decomposition (e.g., 66% yield in flow vs. 50% in batch) .

- Purification : Silica gel chromatography (20% EtOAc/hexane) removes unreacted azides or alkynes .

- Catalyst recycling : Magnetic Cu₂O nanoparticles enable >90% recovery and reuse .

Basic: What are the primary applications in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.